molecular formula C12H18N2O2 B4706293 N-(3-isopropoxypropyl)isonicotinamide

N-(3-isopropoxypropyl)isonicotinamide

Cat. No. B4706293
M. Wt: 222.28 g/mol
InChI Key: HHKUYJWNHCPRES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(3-isopropoxypropyl)isonicotinamide often involves reactions that yield interesting molecular structures and potential pharmaceutical applications. For example, N-(2-nitroxyethyl)isonicotinamide was synthesized via the reaction of isonicotinoyl chloride with 2-nitroxyethylamine, showcasing a method that could potentially be adapted for this compound (Fedorov et al., 2001).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. Studies on similar isonicotinamide derivatives reveal complex molecular arrangements. For instance, N-ferrocenyl isonicotinamide exhibits a unique hydrogen-bonded chain structure, which could provide insights into the molecular architecture of this compound and its potential for forming supramolecular assemblies (Patterson et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of isonicotinamide derivatives are of significant interest. The formation of cocrystals and complexes with other compounds, such as the co-crystallization with barbiturate drugs, demonstrates the versatility and reactivity of these molecules, which can be pivotal in drug design and material science (Reddy et al., 2006).

Physical Properties Analysis

The physical properties of isonicotinamide derivatives, including their phase transitions and polymorphism, are explored through the synthesis of co-crystals. These properties are crucial for the development of pharmaceuticals and materials with specific characteristics. For example, the study of co-crystals with cyclic carboxylic acids revealed significant insights into stoichiometric variations and polymorphism (Lemmerer & Fernandes, 2012).

Future Directions

Dynamic organic crystals have come to the fore as potential lightweight alternatives to inorganic actuators providing high weight-to-force ratios . Isonicotinamide has been observed to exhibit pressure-induced superelastic behaviour . This could pave the way for the future design and development of functioning dynamic crystals .

Mechanism of Action

Mode of Action

The exact mode of action of MLS000051671 is currently unknown due to the lack of specific information available. Given its structural similarity to isonicotinamide , it might interact with similar targets and pathways. Isonicotinamide is known to be involved in various biochemical processes, but further studies are required to confirm whether MLS000051671 shares these interactions.

Biochemical Pathways

The biochemical pathways affected by MLS000051671 are not well-documented at this time. As a derivative of isonicotinamide, it may potentially influence similar biochemical pathways. Isonicotinamide has been shown to play a role in various biological processes , but it’s uncertain whether MLS000051671 has the same effects.

Result of Action

Given its structural similarity to isonicotinamide , it might have similar effects, but this needs to be confirmed through experimental studies.

properties

IUPAC Name

N-(3-propan-2-yloxypropyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-10(2)16-9-3-6-14-12(15)11-4-7-13-8-5-11/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKUYJWNHCPRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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